2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride
Overview
Description
2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyl group, a methyl group, and a phenyl group attached to the amino acid backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
The compound 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride, also known as PRL-8-53 , is a nootropic substance. . These systems play crucial roles in cognitive functions, including memory and learning.
Mode of Action
The exact mode of action of PRL-8-53 remains unknown . It is suggested that it potentiates dopamine while partially inhibiting serotonin . This could lead to an increase in dopamine activity, which is associated with improved cognitive performance and mood elevation.
Biochemical Pathways
PRL-8-53 is believed to affect the biochemical pathways related to dopamine and serotonin . Dopamine is involved in reward, motivation, memory, and attention, while serotonin is involved in mood regulation, appetite, and sleep. By potentiating dopamine and partially inhibiting serotonin, PRL-8-53 could influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
In a single double-blind trial exploring the effects of PRL-8-53 in healthy volunteers, improvements in recollection were observed . Poorer performers showed an 87.5-105% increase in recollection, while higher performers exhibited a smaller 7.9-14% increase . Older subjects experienced an average 108-152% improvement in recollection . These results suggest that PRL-8-53 may enhance memory recall.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and phenylacetic acid.
Reaction: The reaction begins with the condensation of benzylamine and methylamine with phenylacetic acid in the presence of a suitable catalyst.
Catalyst: Common catalysts include hydrochloric acid or other strong acids.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant flow of reactants and products, ensuring efficient mixing and heat transfer.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed.
Major Products
Oxidation Products: Benzyl ketones, phenylacetaldehyde.
Reduction Products: Benzyl alcohol, phenylethylamine.
Substitution Products: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-phenylacetic acid: Lacks the methyl group, resulting in different chemical and biological properties.
2-(Methylamino)-2-phenylacetic acid: Lacks the benzyl group, leading to variations in reactivity and applications.
2-(Benzyl(methyl)amino)-2-phenylpropanoic acid: Contains an additional carbon in the backbone, affecting its structural and functional characteristics.
Uniqueness
2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylacetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14;/h2-11,15H,12H2,1H3,(H,18,19);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWZVPRUUDDBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956306-23-2 | |
Record name | Benzeneacetic acid, α-[methyl(phenylmethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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